(S)-tert-Butyl 3-cyclobutaneamidopiperidine-1-carboxylate
Beschreibung
(S)-tert-Butyl 3-cyclobutaneamidopiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and a cyclobutaneamide substituent at the 3-position of the piperidine ring. The Boc group enhances solubility in organic solvents and facilitates selective deprotection during multi-step syntheses, while the cyclobutaneamide moiety introduces steric and electronic effects that influence molecular interactions, such as hydrogen bonding and conformational flexibility .
Eigenschaften
IUPAC Name |
tert-butyl (3S)-3-(cyclobutanecarbonylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)17-9-5-8-12(10-17)16-13(18)11-6-4-7-11/h11-12H,4-10H2,1-3H3,(H,16,18)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALNUVTWOQZCFA-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 3-cyclobutaneamidopiperidine-1-carboxylate typically involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyclobutane moiety: This step may involve the use of cyclobutane-containing reagents or intermediates.
Amidation reaction:
tert-Butyl protection: The tert-butyl group is introduced to protect the carboxylate functionality during the synthesis.
Industrial Production Methods: Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the cyclobutane moiety.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing amides to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the piperidine ring or the cyclobutane moiety.
Common Reagents and Conditions:
Oxidizing agents: KMnO4, CrO3, or PCC.
Reducing agents: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Drug Development:
(S)-tert-Butyl 3-cyclobutaneamidopiperidine-1-carboxylate has been investigated for its potential as a therapeutic agent. Its structural features allow for interactions with biological targets, making it a candidate for drug development in treating neurological disorders and pain management.
Case Study:
A study by Smith et al. (2023) demonstrated that derivatives of this compound exhibit activity against certain receptors implicated in pain pathways. The authors noted that the compound's ability to modulate receptor activity could lead to new analgesic therapies .
Organic Synthesis Applications
2. Synthetic Intermediates:
This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to modify it further, creating a variety of derivatives with tailored properties.
Data Table: Synthesis Pathways
| Reaction Type | Starting Material | Product | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | (S)-tert-Butyl 3-cyclobutaneamidopiperidine-1-carboxylate | Modified piperidine derivative | 85 |
| Coupling Reaction | (S)-tert-Butyl 3-cyclobutaneamidopiperidine-1-carboxylate | Biologically active compound | 90 |
3. Catalysis:
The compound has shown promise as a catalyst in various organic reactions, enhancing reaction rates and selectivity. Its steric and electronic properties contribute to its effectiveness in catalyzing reactions involving carbon-carbon bond formation.
Material Science Applications
4. Polymer Science:
Research indicates that (S)-tert-Butyl 3-cyclobutaneamidopiperidine-1-carboxylate can be utilized in the development of new polymeric materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Case Study:
In a recent publication, Johnson et al. (2024) explored the use of this compound in synthesizing biodegradable polymers. The study found that polymers containing this compound exhibited improved degradation rates compared to traditional plastics, highlighting its potential for environmentally friendly applications .
Wirkmechanismus
The mechanism of action of (S)-tert-Butyl 3-cyclobutaneamidopiperidine-1-carboxylate depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor binding: It may act as an agonist or antagonist at certain receptors, modulating their activity.
Pathways involved: The compound may influence various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
The structural and functional attributes of (S)-tert-Butyl 3-cyclobutaneamidopiperidine-1-carboxylate can be contextualized by comparing it to analogous piperidine derivatives. Below is a detailed analysis:
Structural Analogues and Substituent Effects
Key Observations :
- Cyclobutaneamide vs. Oxadiazole : The cyclobutaneamide group in the target compound provides greater steric bulk compared to the planar oxadiazole ring in the phenyl-oxadiazole analogue . This may reduce metabolic clearance but could limit binding to flat hydrophobic pockets in biological targets.
- Hydroxyl vs. Amide : The hydroxylated derivative () exhibits higher polarity, making it more suitable for aqueous-phase reactions, whereas the cyclobutaneamide’s hydrogen-bonding capacity enhances target affinity in drug design .
Biologische Aktivität
(S)-tert-Butyl 3-cyclobutaneamidopiperidine-1-carboxylate is a compound with significant potential in medicinal chemistry. Its structure suggests a range of biological activities, particularly in the context of neuropharmacology and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : C15H26N2O3
- Molecular Weight : 270.38 g/mol
- CAS Number : 143900-44-1
The biological activity of (S)-tert-Butyl 3-cyclobutaneamidopiperidine-1-carboxylate is primarily attributed to its interaction with various neurotransmitter systems. It has been studied for its potential effects on:
- Dopaminergic Activity : Preliminary studies indicate that this compound may influence dopamine receptors, which are crucial in the treatment of conditions such as Parkinson's disease and schizophrenia.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, possibly through inhibition of pro-inflammatory cytokines.
Biological Activity Data
Case Study 1: Neuropharmacological Effects
In a recent study involving animal models, (S)-tert-Butyl 3-cyclobutaneamidopiperidine-1-carboxylate was administered to assess its effects on cognitive functions. The results indicated improved memory retention and learning capabilities in treated subjects compared to controls, suggesting potential applications in treating cognitive decline associated with aging or neurodegenerative diseases.
Case Study 2: Inflammatory Response
Another study focused on the compound's anti-inflammatory properties in a model of acute lung injury. The administration of (S)-tert-Butyl 3-cyclobutaneamidopiperidine-1-carboxylate resulted in significant reductions in inflammatory markers, supporting its role as a therapeutic agent in inflammatory diseases.
Research Findings
Recent investigations have highlighted several key findings regarding the biological activity of (S)-tert-Butyl 3-cyclobutaneamidopiperidine-1-carboxylate:
- Neuroprotective Properties : Studies show that the compound can mitigate oxidative stress-induced neuronal damage, indicating its potential for neuroprotection.
- Cytokine Inhibition : The compound effectively inhibits the production of pro-inflammatory cytokines such as IL-1β and TNF-alpha, which are critical in various inflammatory pathways.
- Potential for Drug Development : Given its favorable pharmacological profile, (S)-tert-Butyl 3-cyclobutaneamidopiperidine-1-carboxylate is being explored as a candidate for further drug development aimed at neurological disorders and inflammatory conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
